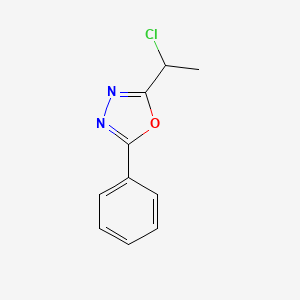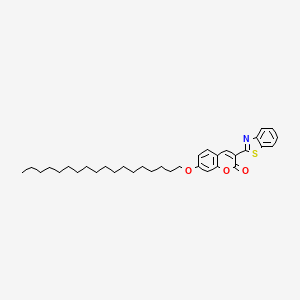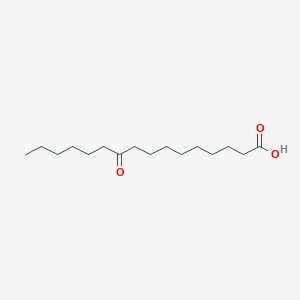
2-(Methylsulfinyl)naphthalene
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 2-(Methylsulfinyl)naphthalene are not directly mentioned in the search results, naphthalene derivatives have been synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves multicomponent reactions utilizing 2-naphthol as one of the starting materials .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfinyl)naphthalene consists of a naphthalene ring with a methylsulfinyl group attached . The exact structural details are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
2-(Methylsulfinyl)naphthalene is involved in chemical synthesis processes. For example, it is a product of cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones. These naphthalenone derivatives are versatile intermediates for creating various naphthalene derivatives, demonstrating the compound's importance in synthetic chemistry (Chen, Wang, Zhang, & Fan, 2019).
Environmental Studies
Research on naphthalene and its derivatives, including 2-(methylsulfinyl)naphthalene, provides insights into environmental toxicity and degradation. For example, studies on the toxicity of naphthalene derivatives to marine organisms help in understanding the environmental impact of these compounds (Ott, Harris, & O'Hara, 1978). Furthermore, research on anaerobic degradation pathways of naphthalene derivatives by sulfate-reducing bacteria offers valuable knowledge for bioremediation strategies (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).
Catalysis and Material Science
In the field of catalysis and material science, naphthalene derivatives, including 2-(methylsulfinyl)naphthalene, play a role. For instance, these compounds are involvedin ligand-coupling reactions and have been studied for their potential in catalytic processes. Research on sulfoxides, including 1-(alkyl- or aryl-sulfinyl)naphthalenes, shows how these compounds undergo substitution reactions with Grignard reagents, indicating their importance in organic synthesis and catalysis (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).
Nanotechnology and Supramolecular Chemistry
2-(Methylsulfinyl)naphthalene derivatives are also significant in the development of naphthalene diimides (NDIs), which have applications in nanotechnology and supramolecular chemistry. NDIs, including core-substituted derivatives, are used in supramolecular chemistry, sensor development, and applications in artificial photosynthesis and solar cell technology, showing the broad scope of applications of naphthalene derivatives in advanced material science (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Geothermal Energy Research
In the context of geothermal energy, derivatives of naphthalene, including 2-(methylsulfinyl)naphthalene, are investigated as potential tracers in geothermal reservoirs. Studies on polyaromatic sulfonates, such as2-naphthalene sulfonate, provide insights into their suitability and stability under high-temperature conditions typical of geothermal reservoirs, indicating their utility in tracing and monitoring geothermal energy exploitation (Rose, Benoit, & Kilbourn, 2001).
Advanced Chemical Analysis
Research has also been conducted on the synthesis and characterization of compounds related to 2-(methylsulfinyl)naphthalene, employing advanced analytical techniques like XRD, FT-IR, UV-Vis, and NMR. These studies provide valuable information on the molecular and chemical properties of naphthalene derivatives, contributing to the field of analytical chemistry and material science (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Green Chemistry and Environmental Sustainability
The potential of naphthalene derivatives, including 2-(methylsulfinyl)naphthalene, in green chemistry and environmental sustainability is also being explored. Studies on the catalytic performance of molecular sieves for acylation reactions highlight the environmentally friendly applications of these compounds in organic synthesis (Sun, Zhang, Jin, Mao, He, Li, Yan, Hu, Ma, Guo, & Yang, 2022).
Direcciones Futuras
While specific future directions for 2-(Methylsulfinyl)naphthalene are not mentioned in the search results, a study discusses the potential of sulfoxide-containing polymers (which would include 2-(Methylsulfinyl)naphthalene) for the surface functionalization of nanoparticles for long circulation and improved delivery .
Propiedades
IUPAC Name |
2-methylsulfinylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDXOMJHRAPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402302 | |
| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)naphthalene | |
CAS RN |
35330-76-8 | |
| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















